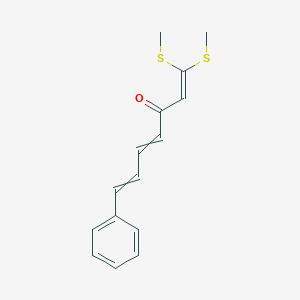
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one is an organic compound with a unique structure that includes both methylsulfanyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one can be achieved through a multi-step process. One common method involves the reaction of 1,1-bis(methylsulfanyl)-2-nitroethene with appropriate aldehydes and other reagents under specific conditions. For example, a one-pot sequential reaction of 1,1-bis(methylsulfanyl)-2-nitroethene, diamines, and 3-formylchromones in ethanol has been developed to afford related compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine.
Scientific Research Applications
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(methylsulfanyl)-2-nitroethene: A related compound with similar functional groups.
Chromenopyridines: Compounds with a similar core structure and biological activities.
Uniqueness
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92807-30-2 |
|---|---|
Molecular Formula |
C15H16OS2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C15H16OS2/c1-17-15(18-2)12-14(16)11-7-6-10-13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
ZUQJFEMIRAXXDI-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C=CC=CC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















